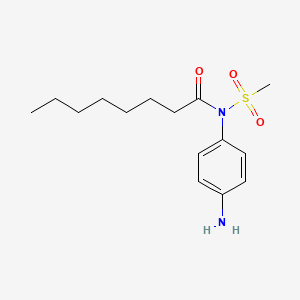
S-(3,4-Dichlorophenyl)-(thiohydroxylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorobenzenesulfenamide is an organic compound with the molecular formula C6H5Cl2NO2S. It is a derivative of benzenesulfonamide, where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichlorobenzenesulfenamide can be synthesized through the reaction of benzenesulfonyl chloride with 3,4-dichloroaniline under appropriate conditions . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the sulfenamide bond.
Industrial Production Methods
In industrial settings, the production of 3,4-dichlorobenzenesulfenamide may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorobenzenesulfenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
3,4-Dichlorobenzenesulfenamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichlorobenzenesulfenamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzenesulfonamide: A closely related compound with similar chemical properties.
4-Chlorobenzenesulfonyl chloride: Another sulfonamide derivative with different substitution patterns.
2-Bromobenzenesulfonyl chloride: A bromine-substituted analog with distinct reactivity.
Uniqueness
3,4-Dichlorobenzenesulfenamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61076-35-5 |
|---|---|
Molecular Formula |
C6H5Cl2NS |
Molecular Weight |
194.08 g/mol |
IUPAC Name |
S-(3,4-dichlorophenyl)thiohydroxylamine |
InChI |
InChI=1S/C6H5Cl2NS/c7-5-2-1-4(10-9)3-6(5)8/h1-3H,9H2 |
InChI Key |
MLYSKTKLQZLYKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SN)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)






